6-Bromo-4-methoxy-1,3-benzothiazol-2-amine
Overview
Description
6-Bromo-4-methoxy-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C8H7BrN2OS and a molecular weight of 259.13 g/mol . It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is primarily used in organic synthesis and medicinal chemistry as an intermediate for the preparation of various biologically active molecules .
Mechanism of Action
Target of Action
Benzothiazole derivatives are known to interact with various biological targets due to their versatile nature .
Mode of Action
Benzothiazole derivatives are generally known to interact with their targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Benzothiazole derivatives are known to be involved in a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antioxidant activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 6-Bromo-4-methoxy-1,3-benzothiazol-2-amine .
Biochemical Analysis
Biochemical Properties
Benzothiazoles, the class of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the benzothiazole molecule .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of 6-Bromo-4-methoxy-1,3-benzothiazol-2-amine in animal models have not been extensively studied. Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methoxy-1,3-benzothiazol-2-amine typically involves the bromination of 4-methoxy-1,3-benzothiazol-2-amine. One common method includes the following steps :
- Dissolve 4-methoxy-1,3-benzothiazol-2-amine in ice-cold acetic acid.
- Slowly add liquid bromine to the solution while maintaining the temperature at room temperature.
- Stir the reaction mixture for 24 hours.
- Add the reaction mixture to cold water and adjust the pH to around 9 using ammonium hydroxide.
- Filter the precipitate, wash with water, and dry.
- Recrystallize the product from ethanol to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or thiols.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Typical conditions involve heating the reaction mixture in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted benzothiazoles, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
6-Bromo-4-methoxy-1,3-benzothiazol-2-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is employed in the development of fluorescent probes and dyes for biological imaging.
Medicine: It serves as a precursor for the synthesis of potential pharmaceutical agents with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-methyl-1,3-benzothiazol-2-amine: Similar structure but with a methyl group instead of a methoxy group.
4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine: Contains a trifluoromethoxy group, which can significantly alter its chemical properties and reactivity.
Uniqueness
6-Bromo-4-methoxy-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
6-Bromo-4-methoxy-1,3-benzothiazol-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological properties, including its anticancer, antimicrobial, and potential neuroprotective effects.
The compound has the following chemical structure:
- Molecular Formula : C8H7BrN2OS
- CAS Number : 5464-79-9
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound.
In Vitro Studies
- Cell Lines Tested : The compound was evaluated against various cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
- Results :
- Significant inhibitory activity was observed at specific concentrations, with IC50 values indicating effective cytotoxicity against cancer cells.
- The compound demonstrated minimal cytotoxicity towards normal cell lines, suggesting a favorable therapeutic window.
Cell Line | IC50 (µM) | Remarks |
---|---|---|
HCT-116 | 10 | Moderate activity |
HeLa | 15 | High selectivity over normal cells |
MCF-7 | 12 | Comparable to Doxorubicin |
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis through modulation of key signaling pathways such as the Bcl-2 family proteins. This is supported by findings that show a decrease in anti-apoptotic proteins in treated cells.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against various bacterial strains.
- Bacterial Strains Tested : The effectiveness was evaluated against Klebsiella pneumoniae and Pseudomonas aeruginosa.
- Findings :
- The compound exhibited notable antibacterial activity, outperforming standard antibiotics in some assays.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Klebsiella pneumoniae | 50 µg/mL |
Pseudomonas aeruginosa | 30 µg/mL |
Neuroprotective Potential
Emerging research suggests that this compound may possess neuroprotective properties relevant to conditions like Huntington's disease.
- Mechanism : The compound appears to modulate neuroinflammatory pathways and reduce oxidative stress, potentially mitigating neuronal damage.
- Case Studies :
- In animal models of Huntington's disease, administration of the compound resulted in improved motor function and reduced neurodegeneration markers.
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives is closely linked to their structural features. Modifications at various positions on the benzothiazole ring can significantly influence potency and selectivity.
- Key Modifications :
- Substitution at the C6 position with bromine enhances anticancer activity.
- The presence of methoxy groups contributes to increased lipophilicity and bioavailability.
Properties
IUPAC Name |
6-bromo-4-methoxy-1,3-benzothiazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2OS/c1-12-5-2-4(9)3-6-7(5)11-8(10)13-6/h2-3H,1H3,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDXLSFNQNUSMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)SC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383131-03-1 | |
Record name | 6-bromo-4-methoxybenzo[d]thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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